

Trimethyl Citrate: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Trimethyl citrate

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This technical guide provides an in-depth analysis of the melting and boiling points of **trimethyl citrate**, a versatile ester of citric acid with applications in the pharmaceutical and chemical industries. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of Trimethyl Citrate

The melting and boiling points of **trimethyl citrate** are critical parameters for its application in various processes, including synthesis, formulation, and as a non-toxic plasticizer. A summary of these properties is presented below.

Property	Value	Conditions
Melting Point	75-78 °C	Ambient Pressure
79 °C	Ambient Pressure[1]	
75-82 °C	Ambient Pressure	
Boiling Point	176 °C	16 mmHg[1][2]
287 °C	Decomposes[1]	
238.8 ± 7.0 °C	760 mmHg[3]	

Experimental Protocols

The following sections detail the methodologies for the synthesis of **trimethyl citrate** and the determination of its melting and boiling points.

Synthesis of Trimethyl Citrate

A common and effective method for the synthesis of **trimethyl citrate** is through the esterification of citric acid with methanol, catalyzed by an acid such as p-toluenesulfonic acid.

Materials:

- Citric acid
- Methanol
- p-Toluenesulfonic acid (catalyst)
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine citric acid and an excess of methanol.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours to facilitate the esterification process.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol and other volatile components by distillation under reduced pressure.
- The resulting crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield white crystalline **trimethyl citrate**.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is determined by observing the temperature at which the substance transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

Procedure:

- Ensure the **trimethyl citrate** sample is completely dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of **trimethyl citrate**.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point at Reduced Pressure

For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

- Distillation apparatus suitable for vacuum distillation
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer (calibrated)
- Vacuum source and manometer
- Heating mantle

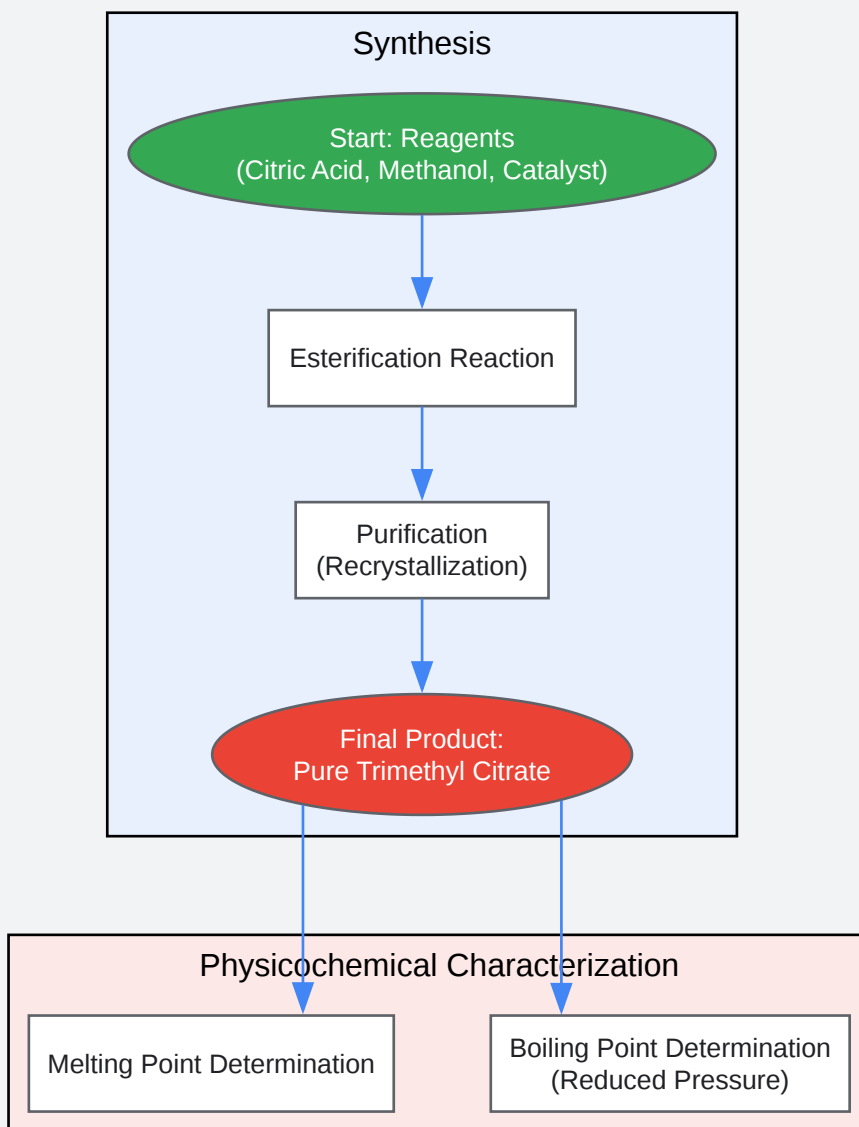
Procedure:

- Place a small volume of **trimethyl citrate** and a boiling chip in the round-bottom flask.
- Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
- Position the thermometer bulb so that the top of the bulb is level with the side arm of the distillation head.
- Gradually apply vacuum to the system and record the pressure using the manometer.
- Begin heating the sample gently with the heating mantle.
- Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of **trimethyl citrate**.

Workflow for Trimethyl Citrate Characterization



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